molecular formula C8H12N2O2 B3424806 Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione CAS No. 37043-04-2

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

Cat. No. B3424806
CAS RN: 37043-04-2
M. Wt: 168.19 g/mol
InChI Key: YXBLPNSWHUPKPH-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione, commonly known as HPD, is an organic compound with a wide range of uses in the scientific community. It is a heterocyclic compound that contains a ring of six atoms, including four carbon atoms and two nitrogen atoms. HPD is used in a variety of research applications due to its unique properties, and it has been studied for its potential to act as a therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione and its derivatives have been a subject of interest in chemical synthesis. A study by Tran et al. (2013) developed a facile one-pot synthesis of pyridopyrazine-1,6-diones, highlighting the method's efficiency under mild conditions (Tran et al., 2013). Another approach for the synthesis of related quinoxaline and pyrido[2,3-b]pyrazine derivatives was described by Alizadeh and Mokhtari (2013), demonstrating the reaction's good yield and simplicity (Alizadeh & Mokhtari, 2013).

Bioactive Properties and Application in Microbiology

Research by Yellamanda et al. (2016) identified bioactive compounds produced by Rhodococcus sp., including 3-isopropylhexahydro-1H-pyrido[1,2-a] pyrazine-1,4(6H)-dione, highlighting its antimicrobial activity against various bacteria (Yellamanda et al., 2016).

Structural Analysis and Spectroscopy

Chung et al. (2021) conducted a study on N-Aminophthalimides and phthalazine 1,4-diones, providing insights into the structural identification and tautomerization of these compounds, which could include derivatives of this compound (Chung et al., 2021).

Marine Biochemistry and Natural Product Chemistry

In the field of marine biochemistry, Xu et al. (2012) isolated a new bromophenol C-N coupled with diketopiperazine, including a derivative of Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione, from marine red algae, indicating the compound's significance in natural product chemistry (Xu et al., 2012).

Pharmacokinetics and Drug Analysis

Leonov et al. (2019) conducted a study on the pharmacokinetics of a new antiulcer drug containing a derivative of this compound, providing valuable information on its absorption and elimination in rat blood plasma (Leonov et al., 2019).

Antibiofilm Effects

Rajivgandhi et al. (2018) investigated the antibiofilm efficiency of a compound extracted from Nocardiopsis sp. against Gram-negative bacteria, which included a derivative of Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione, demonstrating its potential in combating bacterial biofilm formation (Rajivgandhi et al., 2018).

properties

IUPAC Name

3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7-5-9-8(12)6-3-1-2-4-10(6)7/h6H,1-5H2,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBLPNSWHUPKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441342
Record name Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150284-51-8, 37043-04-2
Record name Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydro-1H-pyrido[1,2-a]piperazine-1,4-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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